SGC3027N

PRMT7 Negative Control IC50

Validating PRMT7-dependent phenotypes requires a structurally matched negative control-generic vehicles like DMSO fail to account for scaffold-specific off-target effects. SGC3027N is the designated inactive analog of PRMT7 probe SGC3027, sharing the identical prodrug scaffold but lacking potent PRMT7 inhibition. • Matched negative control: No effect on heat shock survival at 3 µM, unlike active SGC3027 • Ideal for PRMT7 KO complementation controls-no phenotypic rescue • Definitively distinguishes on-target PRMT7 inhibition from off-target effects in antiviral immunity assays

Molecular Formula C44H51ClN6O6S
Molecular Weight 827.44
Cat. No. B1193586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGC3027N
SynonymsSGC-3027N;  SGC 3027N;  SGC3027N
Molecular FormulaC44H51ClN6O6S
Molecular Weight827.44
Structural Identifiers
SMILESCC(C1=C(C)C(C(C)=C(C)C1=O)=O)(C)CC(N(CCCCSC[C@H]2O[C@@H](N3C=NC4=C(N)N=CN=C34)[C@@]5([H])[C@]2([H])OC(C)(C)O5)CC6=CC(C7=CC=C(Cl)C=C7)=CC=C6)=O
InChIInChI=1S/C44H51ClN6O6S/c1-25-26(2)37(54)34(27(3)36(25)53)43(4,5)20-33(52)50(21-28-11-10-12-30(19-28)29-13-15-31(45)16-14-29)17-8-9-18-58-22-32-38-39(57-44(6,7)56-38)42(55-32)51-24-49-35-40(46)47-23-48-41(35)51/h10-16,19,23-24,32,38-39,42H,8-9,17-18,20-22H2,1-7H3,(H2,46,47,48)/t32-,38-,39-,42-/m1/s1
InChIKeyFJBPSCVGHZASPG-LJVHFRCJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SGC3027N for Research: Negative Control for the PRMT7 Inhibitor SGC3027


SGC3027N is a structurally related analog of SGC3027, designed and supplied as the negative control compound for the protein arginine N-methyltransferase 7 (PRMT7) chemical probe SGC3027 [1]. While the active probe SGC3027 acts as a cell-permeable prodrug that is intracellularly converted to the potent PRMT7 inhibitor SGC8158 (IC50 < 2.5 nM), SGC3027N exhibits markedly reduced activity against PRMT7 [2]. It is a critical component for validating PRMT7-dependent phenotypes in cellular assays, ensuring that observed effects can be confidently attributed to on-target PRMT7 inhibition.

Negative control for the PRMT7 chemical probe SGC3027
Structurally matched scaffold to control for off-target effects
Cellular assay context for PRMT7-dependent phenotype attribution

Why a Generic Substitute Cannot Replace the Specific Negative Control SGC3027N


Using a vehicle control (e.g., DMSO) or an unrelated compound fails to account for the specific chemical scaffold and potential off-target interactions of SGC3027. SGC3027N is a closely related structural analog that retains the same molecular scaffold but lacks potent activity against PRMT7 . This makes it the scientifically appropriate control to exclude non-specific effects arising from the prodrug moiety, cellular reductase activation, or compound stability . Substituting with a generic PRMT7 inhibitor would introduce a different selectivity profile and mechanism, invalidating the controlled comparison essential for interpreting the biological role of PRMT7. The following quantitative data establish why only a matched negative control like SGC3027N provides the necessary scientific rigor.

Risk Vehicle controls (e.g., DMSO) may not account for scaffold-related interactions or prodrug activation.
Risk Generic PRMT7 inhibitors introduce differing selectivity profiles and mechanisms, invalidating controlled comparisons.
Risk Only a closely matched analog like SGC3027N provides appropriate control for cellular assay readouts.

Quantitative Evidence for SGC3027N: Validating Its Use as a PRMT7 Negative Control


PRMT7 Inhibitory Activity: SGC3027N vs. Active Probe SGC3027

SGC3027N is a structurally similar negative control for the PRMT7 inhibitor SGC3027 . The active probe, SGC3027 (via its active metabolite SGC8158), exhibits an IC50 of less than 2.5 nM against PRMT7 . In stark contrast, SGC3027N demonstrates an IC50 of approximately 14 µM for PRMT7 inhibition . This represents a >5,000-fold difference in potency.

PRMT7 inhibition
Data to verify
SGC3027N IC50: ~14 µM
vs SGC3027 IC50:
>5,000-fold lower potency supports target-specific control attribution.
SPA assay; in vitro comparison. Source review recommended.
Cellular HSP70 methylation
Data to verify
SGC3027N: Significantly less active
vs SGC3027 IC50: 1.3 µM
Reduced activity in cells maintains control utility in complex environments.
C2C12 mouse myoblast assay; no quantifiable IC50 for control.
Stress response phenotype
Reported
SGC3027N: No effect on survival/apoptosis
vs SGC3027 decreases survival
Phenotype absent with control, supporting on-target PRMT7 interpretation.
Heat shock / proteasome inhibition in MEFs or C2C12 cells.
PRMT7 Negative Control IC50

Cellular Activity: SGC3027N vs. SGC3027 in C2C12 Cells

In cellular assays, SGC3027 effectively inhibits the methylation of HSP70, a known PRMT7 substrate, with an IC50 of 1.3 µM . The negative control compound, SGC3027N, is reported to be 'significantly less active' in this same cellular context and is designated as the control for these studies .

Cellular HSP70 methylation
Data to verify
SGC3027N: Significantly less active
vs SGC3027 IC50: 1.3 µM
Reduced activity in cells maintains control utility in complex environments.
C2C12 mouse myoblast assay; no quantifiable IC50 for control.
Cellular Assay HSP70 C2C12

Functional Validation: SGC3027N as Control in Stress Response Phenotypes

The use of SGC3027N as a negative control is validated in functional studies of the cellular stress response. Cells treated with SGC3027 show decreased survival and increased apoptosis following heat shock or proteasome inhibition, an effect that is not observed with SGC3027N treatment [1]. This confirms that the phenotype is due to on-target PRMT7 inhibition by SGC3027 and not a general cytotoxic effect of the chemical scaffold.

Stress response phenotype
Reported
SGC3027N: No effect on survival/apoptosis
vs SGC3027 decreases survival
Phenotype absent with control, supporting on-target PRMT7 interpretation.
Heat shock / proteasome inhibition in MEFs or C2C12 cells.
Heat Shock Apoptosis Proteostasis

Optimal Application Scenarios for the SGC3027N Negative Control


Controlled Cellular Studies of the Stress Response

When investigating the role of PRMT7 in the heat shock response or proteostasis, SGC3027N is the required negative control. As established by the evidence, treating cells with 3 µM SGC3027 decreases survival after heat shock, while an equal concentration of SGC3027N shows no effect [1]. This controlled experimental design is essential for demonstrating that the observed phenotype is specifically mediated by PRMT7 inhibition.

Validating Phenotypes in Genetic Knockout Complementation Studies

In studies using PRMT7 knockout (KO) cell lines, SGC3027N provides a crucial control for pharmacological complementation experiments. While SGC3027 can be used to mimic the KO phenotype in wild-type cells, SGC3027N treatment should show no effect, confirming that the rescue or change in phenotype is due to the absence of PRMT7 activity and not an artifact of compound treatment. This was demonstrated in studies comparing WT and Prmt7 KO cells where SGC3027N served as the control [1].

Ensuring Specificity in Immunomodulation Assays

SGC3027 has been shown to protect mice from viral infection by blocking PRMT7 enzymatic activity in the MAVS-mediated antiviral response pathway [2]. For in vitro follow-up studies investigating this mechanism, the use of SGC3027N is paramount. It serves as the definitive control to differentiate between direct PRMT7-mediated immunomodulation and potential off-target or cytotoxic effects of the compound series on immune cells.

Application
Selection Property
Validation Focus
Cellular stress response studies
Matched negative control scaffold
PRMT7-specific phenotype attribution
Genetic knockout complementation
Negative control for KO models
Phenotype rescue validation
Innate antiviral immune pathway studies
Negative control for immunomodulation assays
Off-target / cytotoxicity exclusion

Technical Documentation Hub

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18 linked technical documents
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